molecular formula C11H14F3N3O B1331593 (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol CAS No. 914636-85-4

(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol

Cat. No.: B1331593
CAS No.: 914636-85-4
M. Wt: 261.24 g/mol
InChI Key: MUGMOWSJXRECDC-UHFFFAOYSA-N
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Description

(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C11H14F3N3O and a molecular weight of 261.24 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring bearing a methanol group

Preparation Methods

The synthesis of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 4-(trifluoromethyl)pyrimidine with piperidine under specific conditions to form the intermediate compound, which is then subjected to further reactions to introduce the methanol group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other suitable catalysts to facilitate the reactions.

Chemical Reactions Analysis

(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:

Scientific Research Applications

(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The piperidine ring provides structural stability, while the methanol group can participate in hydrogen bonding, further influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol can be compared with similar compounds such as:

Properties

IUPAC Name

[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c12-11(13,14)9-1-4-15-10(16-9)17-5-2-8(7-18)3-6-17/h1,4,8,18H,2-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGMOWSJXRECDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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